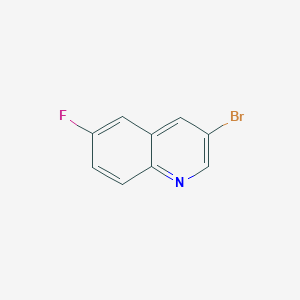

3-Bromo-6-fluoroquinoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-bromo-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFONODCJLSXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592677 | |

| Record name | 3-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205114-16-5 | |

| Record name | 3-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Significance of the Quinoline Heterocycle in Chemical Sciences

The quinoline (B57606) scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemical sciences. This nitrogen-containing heterocyclic system is not only a key component of numerous natural products and alkaloids but also serves as a versatile framework in the design of synthetic molecules with diverse applications. The inherent chemical properties of the quinoline ring system, including its aromaticity and the presence of a basic nitrogen atom, allow for a wide range of chemical modifications, making it a valuable synthon for constructing complex molecular architectures.

Strategic Rationale for Halogen Substitution, with Emphasis on Bromine and Fluorine, in Quinoline Scaffolds

The introduction of halogen atoms, specifically bromine and fluorine, onto the quinoline (B57606) core is a strategic approach to modulate the physicochemical and biological properties of the resulting molecules. The presence of a bromine atom often enhances the reactivity of the compound, providing a handle for further functionalization through various cross-coupling reactions. This makes bromoquinolines valuable intermediates in the synthesis of more complex derivatives.

Overview of Research Trajectories Pertaining to 3 Bromo 6 Fluoroquinoline

Regioselective Halogenation Strategies for Quinolines

The introduction of halogen atoms onto the quinoline scaffold is a critical step in the synthesis of many functionalized derivatives. The electronic nature of the quinoline ring, with an electron-deficient pyridine (B92270) part and a more electron-rich benzene (B151609) part, dictates the strategy for regioselective halogenation.

Direct electrophilic bromination of the parent quinoline ring typically occurs on the benzene moiety at the C5 and C8 positions. However, achieving bromination at the C3 position, which is on the electron-poor pyridine ring, requires specific strategies. Direct halogenation of quinolines rarely affects the pyridine motif unless it is activated by strong electron-donating groups. acgpubs.org

The bromination of substituted quinolines is highly dependent on the nature and position of the existing substituents. For instance, the bromination of 8-substituted quinolines has been studied extensively. The reaction of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) with bromine yields a mixture of 5-bromo and 5,7-dibromo derivatives. acgpubs.org In contrast, 8-methoxyquinoline (B1362559) undergoes regioselective bromination at the C5 position. acgpubs.org Reinvestigation of the bromination of 2-methoxyquinoline (B1583196) showed that substitution occurs at the C6 and C8 positions. capes.gov.br

A patent describes a method for the direct bromination of a 2,4-dichloro-7-alkoxy quinoline derivative at the C8 position using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a strong acid like trifluoroacetic acid. google.comgoogle.com Radical-based approaches have also been explored to achieve otherwise difficult regioselectivities. A direct C-H iodination protocol using radical chemistry has been successfully developed for the selective functionalization of the C3 position of quinolines, a concept that could potentially be extended to bromination. rsc.org

A metal-free protocol has been established for the C5-halogenation of various 8-substituted quinolines using trihaloisocyanuric acids as the halogen source. This method is operationally simple, proceeds at room temperature, and demonstrates high regioselectivity and functional group tolerance. rsc.orgnih.gov

A specific route to a precursor for this compound involves the halogenation of 6-fluoro-8-nitroquinoline (B1295531) with N-bromosuccinimide (NBS) to yield 3-bromo-6-fluoro-8-nitroquinoline. fordham.edu

Table 1: Examples of Direct Bromination of Substituted Quinolines

| Starting Material | Brominating Agent | Conditions | Product(s) | Yield | Reference |

| 8-Hydroxyquinoline | Br₂ in CH₃CN | 0 °C, 1 day | 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | Mixture | acgpubs.org |

| 8-Methoxyquinoline | Br₂ in CH₂Cl₂ | Room temp, 17 h | 5-Bromo-8-methoxyquinoline | 92% | acgpubs.org |

| 8-Aminoquinoline | Br₂ in CH₃CN | Room temp | 5,7-Dibromo-8-aminoquinoline & 5-Bromo-8-aminoquinoline | Mixture | acgpubs.org |

| 2,4-Dichloro-7-alkoxy quinoline | N-Bromosuccinimide | Trifluoroacetic acid | 8-Bromo-2,4-dichloro-7-alkoxy quinoline | - | google.com |

| 6-Fluoro-8-nitroquinoline | N-Bromosuccinimide | - | 3-Bromo-6-fluoro-8-nitroquinoline | - | fordham.edu |

Incorporating a fluorine atom onto the quinoline ring can be achieved through either nucleophilic or electrophilic fluorination pathways. The choice of method depends on the electronic properties of the substrate and the desired regioselectivity. numberanalytics.combeilstein-journals.org

Electrophilic fluorination often employs reagents like Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI). These reagents are effective for fluorinating a wide range of heterocycles. numberanalytics.combeilstein-journals.org However, the direct electrophilic fluorination of electron-deficient azaarenes like quinoline can be challenging due to the high energy of the intermediate species formed during the substitution. researchgate.netacs.org

Nucleophilic fluorination provides an alternative route, particularly for electron-deficient rings. This method uses fluoride (B91410) sources such as cesium fluoride (CsF) or silver fluoride (AgF). A notable development is the transition-metal-catalyst-free C5 nucleophilic fluorination of 8-aminoquinolines. This reaction is mediated by a hypervalent iodine reagent and uses AgF as a stable and safe fluoride source, proceeding under mild conditions without the need for an inert atmosphere. sioc-journal.cn A novel concept for the nucleophilic oxidative fluorination of quinolines has been reported, which proceeds through a concerted F⁻-e⁻-H⁺ transfer, bypassing the formation of traditional Meisenheimer intermediates. researchgate.netacs.org

A facile two-step synthesis of 3-fluoro-6-methoxyquinoline (B1245202) highlights a different approach, where p-anisidine is reacted with 2-fluoromalonic acid in the presence of phosphorus oxychloride. researchgate.net

Table 2: Selected Fluorination Methods for Quinoline Systems

| Substrate Type | Fluorination Method | Reagent(s) | Position | Key Features | Reference |

| 8-Aminoquinolines | Nucleophilic | Hypervalent iodine reagent, AgF | C5 | Metal-free, mild conditions | sioc-journal.cn |

| Quinolines | Nucleophilic Oxidative | - | - | Concerted F⁻-e⁻-H⁺ transfer mechanism | researchgate.netacs.org |

| Arenes (general) | Electrophilic | Pd catalyst, Selectfluor/NFSI | - | Catalytic C-H fluorination | beilstein-journals.org |

| p-Anisidine | Cyclization with fluorinated building block | 2-Fluoromalonic acid, POCl₃ | C3 | Forms 2,4-dichloro-3-fluoro-6-methoxyquinoline | researchgate.net |

Multi-Component and Tandem Reaction Sequences for Quinoline Synthesis

Multi-component reactions (MCRs) and tandem (or domino) sequences are powerful tools in modern organic synthesis, allowing for the construction of complex molecules like quinolines in a single, efficient operation. rsc.orgrsc.org These strategies are characterized by high atom and step economy. beilstein-journals.org

The synthesis of the quinoline core often relies on condensation reactions followed by intramolecular cyclization. Many classical named reactions, such as the Skraup, Friedländer, and Doebner-von Miller syntheses, fall into this category. organic-chemistry.orgresearchgate.net

Modern variations often employ metal catalysis to facilitate these transformations under milder conditions. A palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, arylboronic acids, and ketones produces polysubstituted quinolines through a sequence involving condensation and cyclization. rsc.org Similarly, copper catalysts are used in tandem reactions that begin with a Knoevenagel condensation, followed by amination and intramolecular cyclization to yield quinoline derivatives. rsc.org An iodine-catalyzed Friedländer synthesis represents a greener alternative to metal-catalyzed versions. rsc.org

A one-pot synthesis of quinolines from o-aminothiophenol and 1,3-ynones proceeds through a Michael addition–cyclization condensation followed by an I₂-mediated desulfurative cyclization. rsc.org The synthesis of 6-fluoro-8-quinolinol, a potential precursor, was successfully achieved via a Skraup synthesis starting from 2-amino-5-fluorophenol. fordham.edu

Functional group interconversion (FGI) is a crucial strategy for elaborating the quinoline core once it has been assembled. This can involve the transformation of one functional group into another to enable further reactions or to install the desired final functionality.

A common transformation is the aromatization of a tetrahydroquinoline precursor to the corresponding quinoline. This oxidation can be achieved with various reagents, with manganese dioxide being a preferred choice for its clean reaction profile. beilstein-journals.org Another key FGI is the conversion of hydroxyl groups into halogens, which can then act as leaving groups for substitution or as handles for cross-coupling reactions. For example, a hydroxyl group can be converted to a chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), or to a bromide using phosphorus tribromide (PBr₃). youtube.com

Activation of the quinoline ring for subsequent reactions is another important strategy. The introduction of a nitro group onto a bromoquinoline can activate the adjacent bromine atom for nucleophilic aromatic substitution (SₙAr) with amines like morpholine (B109124) or piperazine (B1678402). semanticscholar.org The resulting nitro group can then be reduced to an amine, providing a versatile handle for further derivatization.

Catalytic Approaches to this compound Synthesis

Catalysis is central to the efficient and selective synthesis of complex quinolines. A wide array of transition metals, as well as metal-free systems, have been employed to construct and functionalize the quinoline ring.

Palladium catalysis is widely used for cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl or alkyl groups onto the quinoline ring, as well as for orchestrating tandem reactions that build the heterocyclic system itself. rsc.orgorganic-chemistry.org Copper catalysts are also versatile, enabling the synthesis of quinoline-2-carboxylates from imines and alkynes and promoting tandem condensation-cyclization sequences. rsc.orgorganic-chemistry.org

Other metals such as iron, nickel, and iridium have found specific applications. Iron catalysts can be used for cross-coupling reactions and in multicomponent syntheses. rsc.orgorganic-chemistry.org Nickel-catalyzed processes are effective for synthesizing quinolines from α-2-aminoaryl alcohols. organic-chemistry.org A significant development for fluoroquinolines is the iridium-catalyzed C-H borylation of 6-fluoroquinolines. This reaction selectively installs a boronic ester at the C7 position, which can be subsequently converted to a bromine, providing a pathway to functionalized 6-fluoroquinolones. nih.gov

In addition to metal catalysis, organocatalytic and photocatalytic methods are emerging as sustainable alternatives. Iodine has been used as a catalyst in Friedländer synthesis, and various reactions have been developed that proceed under visible light irradiation with an appropriate photocatalyst. rsc.orgorganic-chemistry.org

Table 3: Catalytic Systems in Quinoline Synthesis

| Catalyst Type | Reaction Type | Example Application | Reference |

| Palladium | Tandem Reaction | Synthesis of polysubstituted quinolines from 2-aminobenzonitriles | rsc.org |

| Copper | Tandem Reaction | Synthesis of quinoline-2-carboxylates from imines and alkynes | organic-chemistry.org |

| Iron | Multicomponent Reaction | FeCl₃-catalyzed synthesis of 2-arylquinolines | rsc.org |

| Nickel | Dehydrogenative Condensation | Synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols | organic-chemistry.org |

| Iridium | C-H Borylation | C7-selective borylation of 6-fluoroquinolines | nih.gov |

| Iodine | Condensation-Cyclization | Iodine-catalyzed Friedländer synthesis | rsc.org |

| Photocatalyst | Oxidative Cyclization | Synthesis of quinolines from 2-aminobenzyl alcohols and secondary alcohols | organic-chemistry.org |

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful and efficient strategy for the synthesis of complex molecules, offering a more sustainable alternative to traditional methods that often require pre-functionalized starting materials. sigmaaldrich.comnih.gov This approach allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, leading to more step- and atom-economical synthetic routes. rsc.orgchemrxiv.org

One notable application of this methodology is the iridium-catalyzed borylation of quinolines, which provides a pathway for the late-stage functionalization of this important heterocyclic scaffold. rsc.orgresearchgate.net The regioselectivity of this reaction is primarily governed by steric factors; however, at room temperature, electronic effects also play a significant role. rsc.orgresearchgate.net This allows for a degree of control over the position of borylation, which can be subsequently converted to other functional groups, including halogens.

The general process involves the use of an iridium catalyst, such as [Ir(OMe)(cod)]2, in the presence of a borylating agent like bis(pinacolato)diboron (B136004) (B2pin2). thieme-connect.com The resulting borylated quinoline can then undergo a variety of transformations. For instance, the C-B bond can be converted to a C-Br bond through treatment with reagents like copper(II) bromide.

Iridium-Catalyzed Borylation followed by Halogenation:

A key advantage of this method is the ability to achieve site-selective functionalization. For example, iridium-catalyzed C-H borylation of quinolines has been shown to selectively occur at the C3 position in the presence of a bidentate ligand like 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy). thieme-connect.com This regioselectivity is crucial for the targeted synthesis of 3-substituted quinolines.

While direct C-H bromination of quinolines can be challenging and often leads to mixtures of products, the borylation/halogenation sequence provides a more controlled route. The site of borylation can often be predicted by analyzing the 1H NMR spectrum of the starting quinoline, with the most deshielded, sterically accessible C-H bond being the most likely to react. researchgate.net

Table 1: Key Features of Iridium-Catalyzed Borylation of Quinolines

| Feature | Description |

| Catalyst | Typically an iridium complex, e.g., [Ir(OMe)(cod)]2. |

| Borylating Agent | Bis(pinacolato)diboron (B2pin2) is commonly used. |

| Regioselectivity | Influenced by both steric and electronic factors. Can be directed by ligands. |

| Subsequent Functionalization | The resulting C-B bond can be converted to C-C, C-O, C-N, and C-halogen bonds. |

Photochemical Synthetic Routes to 3-Substituted Quinolines

Photochemical methods offer an alternative approach for the synthesis of 3-substituted quinolines. These reactions are often initiated by the absorption of light, leading to the formation of reactive intermediates that can undergo cyclization to form the quinoline ring system.

One such method involves the visible light irradiation of 2-(azidomethyl)-3-aryl-prop-2-enenitriles in the presence of N-bromosuccinimide (NBS). acs.org This process generates an iminyl radical, which then undergoes an intramolecular cyclization onto the aryl ring to form the corresponding 3-cyanoquinoline. acs.org This method has been successfully applied to the synthesis of various substituted quinoline-3-carbonitriles. acs.org

A continuous-flow strategy has been developed for this photochemical synthesis, which allows for the safe and rapid production of 3-cyanoquinolines. acs.orgfigshare.com This approach offers advantages over traditional batch methods by enabling faster optimization of reaction parameters and improved safety, particularly when dealing with potentially hazardous intermediates like azides. acs.org By adjusting the wavelength of light and the residence time in the flow reactor, the yield and conversion of the reaction can be optimized. acs.org For example, using a green LED panel at 527 nm has been shown to improve the yield of the desired 3-cyanoquinoline product while minimizing the formation of byproducts. acs.org

Another photochemical route involves the sunlight-induced cyclization of N-α-cyanoamines to produce benzoimidazoloquinolines. tandfonline.com This reaction proceeds in good yield and demonstrates the potential of using readily available light sources for the synthesis of complex quinoline derivatives. tandfonline.com

Table 2: Comparison of Photochemical Synthesis Parameters

| Parameter | Batch Method | Continuous-Flow Method |

| Reaction Time | Longer | Minutes acs.orgfigshare.com |

| Safety | Potential hazards with intermediates | Improved safety acs.org |

| Optimization | Slower | Faster acs.org |

| Scalability | Limited | Scalable acs.org |

Green Chemistry Considerations in this compound Preparation

The principles of green chemistry are increasingly being applied to the synthesis of quinolines and their derivatives to minimize the environmental impact of chemical processes. ijpsjournal.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. acs.orgacs.org

Traditional methods for quinoline synthesis, such as the Friedländer and Skraup reactions, often suffer from drawbacks like the use of harsh reagents, high temperatures, and the generation of significant waste. rsc.orgnih.gov In contrast, modern approaches aim to address these issues.

For instance, the development of electrochemical methods for quinoline synthesis represents a significant step towards a more sustainable process. rsc.org By using electricity as a renewable reagent, these methods can replace hazardous chemical reductants and operate under milder conditions, often in aqueous media. rsc.org This not only reduces waste but also improves the atom economy of the reaction. rsc.org

The use of nanocatalysts is another promising area in green quinoline synthesis. acs.org Nanocatalysts can offer high efficiency and can often be recovered and reused, which reduces both cost and waste. acs.org

Solvent selection is also a critical aspect of green chemistry. The use of water or solvent-free reaction conditions is highly desirable. acs.org For example, a base-catalyzed Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids has been reported to proceed in water with excellent yields. acs.org

In the context of preparing this compound, applying green chemistry principles would involve:

Catalyst Choice: Utilizing recyclable and non-toxic catalysts.

Solvent Minimization: Employing solvent-free conditions or environmentally friendly solvents like water.

Energy Efficiency: Using methods like microwave or ultrasound-assisted synthesis to reduce energy consumption. ijpsjournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product. rsc.org

By integrating these green chemistry considerations, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible. ijpsjournal.comnih.gov

Reactivity Profiles of Halogen Substituents on the Quinoline Nucleus

The quinoline ring system, a fusion of a benzene and a pyridine ring, exhibits a complex electronic landscape that influences the reactivity of its substituents. In this compound, the fluorine atom at the 6-position and the bromine atom at the 3-position display differential reactivity, enabling orthogonal functionalization.

The fluorine atom at the 6-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAAr) reactions. This reactivity is attributed to the electron-withdrawing nature of the fluorine atom and the quinoline ring system, which stabilizes the intermediate Meisenheimer complex. The fluorine atom's high electronegativity and small size make it a good leaving group in this context.

Studies on related fluoroquinolines have shown that the fluorine substituent can be displaced by various nucleophiles, such as amines and alkoxides, to introduce new functional groups. For instance, in compounds like 6-chloro-8-fluoroquinoline, the fluorine atom can be substituted to form Schiff bases, which are useful in creating metal-ion recognition sensors. ossila.com Similarly, in 4,6-dichloro-7-fluoroquinoline, the halogen at position 6 can undergo nucleophilic substitution. While specific studies on this compound's SNAAr at the fluorine position are not extensively detailed in the provided results, the general reactivity pattern of fluoroquinolines suggests that this position is a viable site for introducing diverse functionalities.

The bromine atom at the 3-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, offering a versatile toolkit for molecular construction. nobelprize.org The greater reactivity of the C-Br bond compared to the C-F bond in these catalytic cycles allows for selective functionalization at the 3-position.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 3-position. Research on similar bromoquinoline derivatives demonstrates the efficacy of this reaction. For example, 8-bromo-6-fluoroquinoline (B1287374) readily participates in Suzuki-Miyaura coupling with aryl boronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃, affording 8-aryl-6-fluoroquinoline derivatives in good yields. Similarly, 3-bromoquinoline (B21735) has been successfully coupled with alkenylboronic acid pinacol (B44631) esters. ajuronline.org These examples strongly suggest that this compound would be a suitable substrate for Suzuki-Miyaura coupling, enabling the synthesis of a wide array of 3-aryl-6-fluoroquinolines.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 8-Bromo-6-fluoroquinoline | Aryl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 8-Aryl-6-fluoroquinoline | 70-85% | |

| 3-Bromoquinoline | (E)-oct-1-en-1-ylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₂CO₃ | DMF | (E)-3-(oct-1-en-1-yl)quinoline | Moderate to Good | ajuronline.org |

This table is generated based on data from similar bromo-heterocyclic compounds to illustrate potential reaction conditions for this compound.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a means to introduce alkenyl groups at the 3-position of this compound. While direct studies on the Heck coupling of this compound were not found, the reaction is well-established for other bromo-aromatic and heteroaromatic systems. For instance, the Heck reaction of aryl bromides with n-butyl acrylate (B77674) has been shown to be highly efficient. organic-chemistry.org Furthermore, the chemoselective Heck reaction of 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole demonstrates that selective vinylation at the 3-position is achievable in the presence of another bromine atom. beilstein-journals.org This selectivity is often influenced by the electronic and steric environment of the C-Br bond.

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. nih.govbeilstein-journals.org This reaction would enable the introduction of alkynyl moieties at the 3-position of this compound. The Sonogashira coupling has been successfully applied to various brominated heterocyclic compounds. For example, 6-bromo-3-fluoro-2-pyridinaldoxime undergoes Sonogashira cross-coupling with a range of alkynes. researchgate.net Room-temperature, copper-free Sonogashira couplings of challenging aryl bromides have also been developed, broadening the scope and applicability of this reaction. nih.gov These findings indicate that this compound is a promising candidate for Sonogashira coupling to synthesize 3-alkynyl-6-fluoroquinolines.

Table 2: Conditions for Sonogashira Coupling of Brominated Heterocycles

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-3-fluoro-2-pyridinaldoxime | Various terminal alkynes | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temperature | nih.gov |

This table presents data from related bromo-heterocyclic compounds to suggest potential conditions for this compound.

Beyond palladium catalysis, other transition metals can mediate the functionalization of halogenated quinolines. researchgate.net The activation of carbon-fluorine bonds by transition metals is a growing area of research, although it is generally more challenging than the activation of carbon-bromine bonds. researchgate.netnih.govacs.org For this compound, the primary focus for transition metal-mediated reactions remains the more reactive C-Br bond at the 3-position. However, under specific conditions, functionalization involving the C-F bond might be possible. For instance, iridium-catalyzed borylation has been used for the C-H functionalization of 6-fluoroquinolines. nih.gov While this does not directly involve the C-F or C-Br bond, it highlights the diverse reactivity of the quinoline scaffold.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

Oxidative and Reductive Transformations of the Quinoline Ring System

The quinoline ring system of this compound is susceptible to both oxidative and reductive transformations, which can be modulated by the choice of reagents and reaction conditions. These transformations are crucial for the introduction of new functional groups and the synthesis of novel derivatives.

Oxidative Transformations:

Oxidation of the quinoline ring, particularly the nitrogen atom, can lead to the formation of N-oxides. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a versatile intermediate for further functionalization. For instance, N-oxides can facilitate nucleophilic substitution at the C2 and C4 positions. While specific studies on the oxidation of this compound are not extensively documented, the general reactivity pattern of quinolines suggests that it would undergo N-oxidation.

In some cases, strong oxidizing agents can lead to the cleavage of the benzene or pyridine ring of the quinoline system, although such reactions are generally less controlled and synthetically less useful.

Reductive Transformations:

The reduction of the quinoline ring system can proceed via several pathways, depending on the reducing agent and conditions employed. Catalytic hydrogenation is a common method for the reduction of the pyridine ring of the quinoline system. For instance, the reduction of a related compound, 6-fluoro-8-nitroquinoline, to 8-amino-6-fluoroquinoline has been reported using hydrogen gas with a palladium on carbon (Pd/C) catalyst or iron in the presence of hydrochloric acid and ethanol. fordham.edu This indicates that the nitro group can be selectively reduced without affecting the quinoline core under these conditions.

Complete reduction of the quinoline ring to a tetrahydroquinoline derivative is also possible under more forcing conditions, such as high-pressure hydrogenation or using stronger reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. The resulting tetrahydroquinolines are valuable scaffolds in medicinal chemistry. The reduction of the bromine substituent (hydrodebromination) can also occur under certain reductive conditions, particularly with palladium-catalyzed hydrogenation.

| Transformation | Reagent(s) | Product Type | Reference |

| Oxidation | m-CPBA | Quinoline N-oxide | General Quinoline Chemistry |

| Reduction of Nitro Group | H2, Pd/C or Fe/HCl/EtOH | Aminoquinoline | fordham.edu |

| Reduction of Pyridine Ring | Catalytic Hydrogenation | Tetrahydroquinoline | General Quinoline Chemistry |

Electrophilic Aromatic Substitution Reactions on this compound

The electronic nature of this compound, with its electron-deficient pyridine ring and a substituted benzene ring, directs electrophilic aromatic substitution (EAS) reactions to specific positions. The pyridine ring is generally deactivated towards EAS due to the electron-withdrawing effect of the nitrogen atom. Therefore, electrophilic attack preferentially occurs on the benzene ring, at positions C5 and C8.

The presence of the fluorine atom at C6, an ortho-, para-directing deactivator, and the bromine atom at C3 further influence the regioselectivity. The fluorine at C6 would direct incoming electrophiles to the C5 and C7 positions. However, substitution at C5 is generally more favored in quinolines.

A key example of an electrophilic substitution reaction is the nitration of a similar quinoline derivative. The halogenation of 6-fluoro-8-nitroquinoline with N-bromosuccinimide (NBS) has been shown to yield 3-bromo-6-fluoro-8-nitroquinoline. fordham.edu This reaction proceeds via an electrophilic addition-elimination mechanism where the bromonium ion (Br+) is the electrophile. This specific example highlights that the C3 position can also be susceptible to electrophilic attack, especially when the more reactive positions on the benzene ring are already substituted or deactivated.

Further electrophilic substitutions, such as sulfonation or Friedel-Crafts reactions, on this compound would be expected to follow similar regiochemical principles, with the primary sites of reaction being the available positions on the carbocyclic ring.

| Reaction | Reagent(s) | Typical Position of Substitution | Reference |

| Nitration | HNO3/H2SO4 | C5 or C8 | General Quinoline Chemistry |

| Halogenation | NBS or Br2 | C3 (in specific substrates) | fordham.edu |

| Sulfonation | SO3/H2SO4 | C5 or C8 | General Quinoline Chemistry |

Radical Reaction Pathways

Radical reactions provide an alternative and powerful method for the functionalization of quinoline derivatives, often leading to products that are not accessible through conventional ionic pathways. For this compound, the bromine atom at the C3 position can be a key site for radical generation.

One important radical pathway is the radical cyclization reaction. While direct studies on this compound are limited, research on related systems provides valuable insights. For example, the photochemical synthesis of 3-substituted quinolines has been achieved through the radical cyclization of iminyl radicals. acs.org In a typical sequence, a radical initiator, such as visible light irradiation of N-bromosuccinimide (NBS), generates a bromine radical which can abstract a hydrogen atom to form a carbon-centered radical. This radical can then undergo cyclization onto an aromatic ring to form the quinoline core.

Another potential radical pathway involves the homolytic cleavage of the C-Br bond, which can be initiated by radical initiators like AIBN (azobisisobutyronitrile) or through photolysis. The resulting quinolin-3-yl radical could then participate in various radical-mediated processes, such as addition to alkenes or alkynes, or cross-coupling reactions.

The development of continuous flow methods for photochemical radical reactions has also been shown to be a safe and scalable approach for the synthesis of substituted quinolines. acs.org These methods could potentially be applied to this compound to explore its radical reactivity further.

| Radical Process | Initiator/Conditions | Key Intermediate | Potential Product Type | Reference |

| Iminyl Radical Cyclization | Visible Light, NBS | Iminyl Radical | Substituted Quinolines | acs.org |

| Homolytic C-Br Cleavage | AIBN, heat or UV light | Quinolin-3-yl Radical | Various functionalized quinolines | General Radical Chemistry |

Derivatization Strategies and Structure Reactivity Relationship Studies of 3 Bromo 6 Fluoroquinoline Analogs

Synthesis of Novel Quinolone Derivatives Incorporating 3-Bromo-6-fluoroquinoline Substructures

The this compound scaffold is a valuable starting point for the synthesis of a wide array of novel quinolone derivatives. The reactivity of the bromine and fluorine substituents allows for selective modifications, leading to diverse molecular architectures.

One of the primary methods for derivatization involves cross-coupling reactions at the C-3 position, where the bromine atom serves as an excellent leaving group. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are commonly employed to form new carbon-carbon bonds, introducing various aryl or alkyl groups. For instance, the reaction of this compound with an appropriate boronic acid in the presence of a palladium catalyst can yield 3-aryl-6-fluoroquinolines.

Another significant strategy is nucleophilic aromatic substitution (SNA_r) , which can target either the C-3 or other positions on the quinoline (B57606) ring, depending on the reaction conditions and the nature of the nucleophile. The fluorine atom at the C-6 position can also participate in nucleophilic substitution, although it is generally less reactive than the bromine at C-3.

Furthermore, the quinoline ring itself can be functionalized. For example, iridium-catalyzed C-H borylation has been used for the functionalization of 6-fluoroquinolines, creating versatile organoboronate ester intermediates that can be further transformed. nih.gov Additionally, the synthesis of quinoline-3-carbonitriles from related precursors demonstrates the potential for introducing cyano groups, which are valuable building blocks in medicinal chemistry. acs.org

The synthesis of hybrid molecules is another approach, where the this compound moiety is combined with other heterocyclic systems. This can be achieved by reacting the quinoline core with various functionalized heterocycles. For example, new fluoroquinolone derivatives have been synthesized by incorporating substituted piperazine (B1678402) rings at the C-7 position. researchgate.net

| Reaction Type | Position of Modification | Reagents and Conditions | Resulting Derivative | Reference |

| Suzuki-Miyaura Coupling | C-3 | Arylboronic acid, Pd catalyst, base | 3-Aryl-6-fluoroquinoline | |

| Heck Coupling | C-3 | Alkene, Pd catalyst, base | 3-Alkenyl-6-fluoroquinoline | |

| Nucleophilic Substitution | C-3 | Various nucleophiles | 3-Substituted-6-fluoroquinoline | |

| C-H Borylation | Various | [Ir(OMe)COD]₂, B₂pin₂, dtbpy, THF | Borylated 6-fluoroquinoline (B108479) | nih.gov |

| Hybrid Synthesis | C-7 | Substituted piperazines | C-7 piperazinyl-fluoroquinolones | researchgate.net |

Impact of Substitution Patterns on the Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound analogs are profoundly influenced by the nature and position of their substituents. The inherent electronic properties of the quinoline ring, combined with the effects of the halogen atoms and any additional functional groups, dictate the course of chemical reactions.

The bromine atom at the C-3 position is a key determinant of reactivity. Its character as a good leaving group makes this position susceptible to a variety of substitution and cross-coupling reactions. The fluorine atom at the C-6 position , located on the benzene (B151609) portion of the quinoline ring, primarily exerts a strong electron-withdrawing effect. This electronic influence can affect the reactivity of the entire ring system. For instance, the electron-withdrawing nature of fluorine can enhance the electrophilicity of the quinoline core, potentially influencing the regioselectivity of further substitutions.

The introduction of additional substituents can further modulate these effects. For example:

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, can increase the electron density of the quinoline ring system. This can activate the ring towards electrophilic substitution and may alter the regioselectivity of reactions. rsc.org The presence of an OCH₃ group at position-2 has been shown to enhance the activity in certain quinoline-imidazole hybrids. rsc.org

Electron-withdrawing groups (EWGs) , like a nitro group (-NO₂), further decrease the electron density, making the ring more susceptible to nucleophilic attack. An EWG such as chlorine at the C-2 position has been observed to lead to a loss of activity in some quinoline derivatives. rsc.org

The interplay between these substituent effects is crucial. For example, in a molecule like 3-bromo-4-chloro-6-fluoroquinoline, the combined electron-withdrawing effects of the three halogen atoms significantly impact the molecule's electronic properties and reactivity. sigmaaldrich.com The position of these substituents is also critical. Structure-activity relationship (SAR) studies have shown that modifications at different positions of the quinoline nucleus (N-1, C-5, C-7, C-8) can lead to molecules with varied pharmacological and chemical properties. qeios.com

| Substituent Type | Position | Effect on Reactivity | Example Reaction Influenced | Reference |

| Bromine | C-3 | Good leaving group | Palladium-catalyzed cross-coupling | |

| Fluorine | C-6 | Strong electron-withdrawing | Modulates overall ring reactivity | |

| Electron-Donating Group | Various | Increases electron density, activates for electrophilic attack | Electrophilic aromatic substitution | rsc.org |

| Electron-Withdrawing Group | Various | Decreases electron density, activates for nucleophilic attack | Nucleophilic aromatic substitution | rsc.org |

Design Principles for Modulating Chemical Properties through Derivatization

The design of novel this compound derivatives with specific chemical properties is guided by established principles of medicinal and materials chemistry. The goal is to strategically modify the lead compound to fine-tune its characteristics, such as reactivity, selectivity, and ultimately, its biological activity or material function.

Structure-Activity Relationship (SAR) studies provide a foundational framework for rational design. rsc.org These studies systematically alter the structure of the lead compound and evaluate the impact on its properties. For quinolones, it is known that:

The substituent at the N-1 position influences pharmacokinetic properties. qeios.com

Modifications at the C-7 position , often involving the introduction of a piperazine ring or other nitrogen-containing heterocycles, can significantly affect the spectrum of activity and potency. researchgate.net

The presence of a halogen at the C-6 position , such as the fluorine in this compound, is often crucial for improved activity. rsc.org

Another design principle involves the creation of hybrid molecules . This strategy combines the this compound scaffold with another pharmacologically active moiety to create a single molecule with potentially synergistic or dual-acting properties. nih.gov For example, quinoline-quinazolinone hybrids have been synthesized and evaluated for their biological activities. nih.gov

The modulation of physicochemical properties such as solubility and lipophilicity is also a critical design consideration. The introduction of polar or ionizable groups can enhance aqueous solubility, which is an important factor for many applications. nih.gov Conversely, increasing lipophilicity might enhance membrane permeability. The choice of substituents allows for a fine-tuning of the hydrophilic-lipophilic balance of the final molecule.

| Design Principle | Description | Application to this compound | Reference |

| Bioisosteric Replacement | Replacing a functional group with another to enhance properties while maintaining a similar structure. | Replacing the C-3 bromine with various aryl or alkyl groups via cross-coupling. | qeios.com |

| Structure-Activity Relationship (SAR) | Systematically modifying the structure to understand the impact on chemical and biological properties. | Modifying substituents at N-1, C-7, and other positions to optimize desired characteristics. | rsc.org |

| Hybrid Molecule Design | Combining two or more pharmacologically active scaffolds into a single molecule. | Synthesizing hybrids of this compound with other heterocycles like quinazolinone. | nih.gov |

| Physicochemical Property Modulation | Altering the structure to control properties like solubility and lipophilicity. | Introducing polar or nonpolar substituents to adjust the hydrophilic-lipophilic balance. | nih.gov |

Advanced Applications of 3 Bromo 6 Fluoroquinoline As a Key Synthetic Building Block

Construction of Complex Polycyclic and Heterocyclic Architectures

The dual halogenation of the 3-Bromo-6-fluoroquinoline core provides a platform for sequential and regioselective cross-coupling reactions, enabling the synthesis of intricate polycyclic and heterocyclic systems. The differential reactivity of the C-Br and C-F bonds allows for controlled, stepwise functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are instrumental in this context. The carbon-bromine bond at the 3-position is typically more reactive towards oxidative addition to a palladium(0) catalyst compared to the more robust carbon-fluorine bond at the 6-position. libretexts.org This reactivity difference allows for selective transformations at the C3 position while leaving the C6 position available for subsequent modifications.

For instance, a Sonogashira coupling can be employed to introduce an alkyne at the 3-position, which can then undergo intramolecular cyclization to form a new fused ring system. soton.ac.ukrsc.org Similarly, a Suzuki-Miyaura coupling can be used to append an aryl or heteroaryl group, which can then participate in a subsequent intramolecular C-H activation or cyclization reaction to build a polycyclic framework. libretexts.orgacs.org

The following table provides examples of palladium-catalyzed cross-coupling reactions that are frequently used to functionalize bromo- and fluoro-substituted quinolines.

| Reaction Type | Reagents & Conditions | Product Type | Typical Yields |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | Biaryl or Heteroaryl-substituted quinoline (B57606) | High |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) | Alkynyl-substituted quinoline | High |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | Amino-substituted quinoline | High |

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The quinoline nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. rsc.org The 6-fluoroquinolone core, in particular, is a well-established pharmacophore found in many antibacterial agents. nih.govnih.gov The presence of a fluorine atom at the C6 position is often associated with enhanced metabolic stability and improved pharmacokinetic profiles. mdpi.com

This compound serves as a key intermediate for the synthesis of novel and potent pharmacological agents. The bromine atom at the C3 position provides a handle for introducing various functional groups and side chains that can modulate the biological activity and target specificity of the resulting compounds. rsc.org

For example, the bromine can be displaced by various nucleophiles or used in cross-coupling reactions to introduce moieties that can interact with specific biological targets, such as enzymes or receptors. The ability to readily modify the C3 position allows for the generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Utility in the Development of Functional Organic Materials and Dyes

The unique electronic and photophysical properties of quinoline derivatives make them attractive candidates for applications in materials science. The extended π-system of the quinoline ring, coupled with the electronic perturbations introduced by the fluorine and bromine substituents, can give rise to interesting optical and electronic properties.

This compound can be utilized as a building block for the synthesis of functional organic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The bromine atom can be readily converted to other functional groups through cross-coupling reactions, allowing for the fine-tuning of the electronic and optical properties of the resulting materials.

For example, Sonogashira coupling with various alkynes can be used to create extended conjugated systems with tailored absorption and emission characteristics, making them suitable for use as organic dyes and fluorescent probes. soton.ac.ukrsc.org The incorporation of the 6-fluoroquinoline (B108479) moiety can also enhance the thermal stability and charge-transport properties of the materials.

Spectroscopic Characterization and Computational Modeling of 3 Bromo 6 Fluoroquinoline and Its Derivatives

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in the precise characterization of 3-Bromo-6-fluoroquinoline, a halogenated derivative of quinoline (B57606). These techniques provide critical information on the compound's structural framework, the identification of functional groups, and the confirmation of its molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of a related compound, 6-bromo-1,2,3,4-tetrahydroquinoline, specific signals corresponding to the protons on the quinoline ring system are observed. researchgate.net For instance, derivatives of 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid show characteristic proton signals, including a singlet for the CH group at approximately 6.98 ppm and distinct doublets and double doublets for the aromatic protons between 7.30 and 8.42 ppm. sci-hub.se The coupling constants provide valuable information about the connectivity of the protons.

The ¹³C NMR spectra are equally informative. For example, in methyl 4-chloro-6-fluoroquinoline-2-carboxylate, the carbon attached to the fluorine atom exhibits a characteristic doublet with a large coupling constant (J = 254 Hz), a key indicator of the C-F bond. nih.gov Similarly, the carbon atoms in the quinoline ring of various derivatives resonate at specific chemical shifts, allowing for their unambiguous assignment. sci-hub.semdpi.comfordham.edu The chemical shifts in ¹³C NMR spectra of bromo- and fluoro-substituted quinolines are influenced by the electronegativity and position of the halogen substituents. fordham.edursc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Quinolone Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

| 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | ¹H | 6.98 | s (CH) | sci-hub.se |

| ¹H | 7.30 | d, J = 9 Hz (CHarom) | sci-hub.se | |

| ¹H | 7.7 | dd, J = 9 Hz, 1.8 Hz (CHarom) | sci-hub.se | |

| ¹H | 8.42 | d, J = 1.8 Hz (CHarom) | sci-hub.se | |

| Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | ¹³C | 162.5 | d, J = 254 Hz | nih.gov |

| ¹³C | 147.1 | d, J = 3 Hz | nih.gov | |

| ¹³C | 143.1 | d, J = 6 Hz | nih.gov | |

| ¹³C | 134.0 | d, J = 10 Hz | nih.gov | |

| ¹³C | 128.8 | d, J = 11 Hz | nih.gov | |

| ¹³C | 121.8 | d, J = 26 Hz | nih.gov | |

| ¹³C | 108.0 | d, J = 25 Hz | nih.gov |

This table is for illustrative purposes and shows representative data for related compounds. Specific data for this compound may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectra of quinoline derivatives reveal characteristic absorption bands. For instance, the C=O stretching vibration in quinolone derivatives is typically observed in the range of 1650-1725 cm⁻¹. mdpi.comarabjchem.org The C=C stretching vibrations of the aromatic rings appear around 1585 cm⁻¹. arabjchem.org The presence of a C-F bond can also be identified through its characteristic stretching frequency.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. In fluoroquinolones, characteristic peaks for the pyridone nucleus, piperazinyl ring (if present), carboxylic acid, and the fluorine substituent are observed. researchgate.net A fully symmetric vibrational normal mode involving the C-F bond is often seen as a prominent peak, for example at 872.7 cm⁻¹ for Norfloxacin. researchgate.net The analysis of Raman spectra of hematin, a related porphyrin structure, showed that complex formation with quinoline-containing drugs like chloroquine (B1663885) leads to shifts in the Raman bands, indicating π-π stacking interactions between the quinoline ring and the porphyrin. nih.gov

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Quinolone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

| Carbonyl (C=O) | Stretching | 1650 - 1725 | IR | mdpi.comarabjchem.org |

| Aromatic C=C | Stretching | ~1585 | IR | arabjchem.org |

| C-F Bond | Symmetric Stretch | ~873 | Raman | researchgate.net |

| N-H | Stretching | ~3234 - 3367 | IR | mdpi.com |

| C-H | Stretching | ~2917 - 2933 | IR | arabjchem.org |

This table presents typical ranges and may vary for specific derivatives.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula. nih.gov The mass spectrum of a compound provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which corresponds to the molecular weight of the compound. For example, the molecular ion peak for 7-(4-(N-(6-bromo-1,3-benzothiazol-2-yl)amino-1-thio-methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid was observed at m/z = 602.5. arabjchem.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule. mdpi.comnih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system of the molecule. For quinoline derivatives, the electronic spectra are influenced by the substitution pattern on the aromatic ring. tandfonline.com The study of the UV-Vis spectrum of 6-amino-2-formyl-quinoline indicated its potential as a semiconductor organic material. tandfonline.com While specific UV-Vis data for this compound is not detailed in the provided results, it is a standard technique for characterizing such aromatic compounds. science-softcon.de

Advanced Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical framework to complement and rationalize the experimental spectroscopic data. These methods provide deep insights into the electronic structure, reactivity, and other molecular properties of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a standard computational tool for studying the properties of quinoline derivatives. tandfonline.comuantwerpen.bebioline.org.br By solving the Schrödinger equation within the DFT framework, researchers can optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties.

Geometry Optimization and Vibrational Frequencies: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the ground-state geometry of molecules. tandfonline.comresearchgate.net The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. tandfonline.com Furthermore, the calculation of harmonic vibrational frequencies allows for a detailed assignment of the experimental IR and Raman spectra. mdpi.com

Electronic Properties and Reactivity: DFT calculations provide access to key electronic properties that govern the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally indicates higher reactivity. nih.gov The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can predict sites susceptible to electrophilic or nucleophilic attack. uantwerpen.be These computational predictions are valuable for understanding the chemical behavior of this compound and for designing new derivatives with desired properties. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to predict the movements of atoms within a molecular system over time. unibs.it These simulations provide detailed insights into the conformational flexibility of molecules like this compound and the nature of their intermolecular interactions with other molecules, such as solvents or biological targets. unibs.ithelsinki.fi

The core of an MD simulation is the calculation of the potential energy of the system, which is determined by a force field—a set of parameters that define the energy of bonds, angles, dihedrals, and non-bonded interactions. By solving Newton's equations of motion, the trajectory of each atom can be mapped over a specific period, revealing the dynamic behavior of the molecule. unibs.it For quinoline derivatives, MD simulations are instrumental in understanding how the molecule behaves in a dynamic environment, which is crucial for predicting its physical properties and biological activity. helsinki.fimdpi.com

Conformational Analysis: While the quinoline ring system is largely planar and rigid, substituents on the ring can possess rotational freedom. MD simulations allow for the exploration of the potential energy surface associated with these flexible parts of the molecule. science.gov By simulating the molecule over a period, typically nanoseconds to microseconds, researchers can identify the most stable, low-energy conformations and the energy barriers between different conformational states. mdpi.com Analysis of root-mean-square deviation (RMSD) of atomic positions over the simulation time indicates the stability of the molecule's conformation; a system that has reached equilibrium will show stabilized RMSD values. mdpi.com

Intermolecular Interactions: MD simulations excel at characterizing the non-covalent interactions between this compound and surrounding molecules. These interactions are fundamental to its chemical reactivity and how it binds to biological receptors. Key interactions that can be analyzed include:

Hydrogen Bonds: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. MD simulations can track the formation and lifetime of these bonds with donor molecules. nih.gov

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with other aromatic systems, a significant factor in the crystal packing and binding to flat aromatic residues in proteins. researchgate.netresearchgate.net

Halogen Bonding: The bromine atom at the C3 position can act as a halogen bond donor, interacting with nucleophilic atoms.

The binding free energy, which quantifies the strength of the interaction between a ligand and its receptor, can be calculated from MD simulation trajectories using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). acs.org This provides a quantitative measure of binding affinity. Furthermore, parameters such as the radius of gyration (Rg) and the solvent-accessible surface area (SASA) can reveal changes in the compactness and exposure of the molecule upon binding. acs.org

Below is a table summarizing the types of intermolecular interactions that can be analyzed for this compound using MD simulations.

| Interaction Type | Potential Participating Atoms on this compound | Significance |

| Hydrogen Bonding | Ring Nitrogen (N1) as an acceptor | Directional interaction crucial for binding specificity in biological systems. nih.gov |

| Halogen Bonding | Bromine at C3 as a donor | Highly directional interaction that can enhance binding affinity and selectivity. |

| π-π Stacking | Aromatic quinoline ring system | Important for interactions with aromatic amino acid residues in proteins and for crystal lattice formation. researchgate.net |

| Hydrophobic Interactions | Carbocyclic portion of the quinoline ring | Key driver for binding within hydrophobic pockets of enzymes or receptors. |

| Van der Waals Forces | All atoms | Contribute to the overall stability and complementarity of the molecule within a binding site. acs.org |

Quantitative Structure-Activity Relationship (QSAR) Studies (where applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. wikipedia.orgnih.gov In the context of this compound and its derivatives, QSAR studies can be employed to predict their reactivity in various chemical transformations or their potency as inhibitors of specific biological targets. nih.govresearchgate.net The fundamental principle is that the structural properties of a molecule, encoded by numerical descriptors, determine its activity. researchgate.net

A QSAR model takes the mathematical form: Activity = f(Molecular Descriptors) + error wikipedia.org

The process involves creating a dataset of quinoline derivatives with known reactivities (e.g., reaction rates, inhibition constants). For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: These describe the electron distribution and are crucial for modeling reactivity in reactions involving electrophiles or nucleophiles. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. dergipark.org.tr

Steric Descriptors: These account for the size and shape of the molecule, which influence how it fits into a transition state or an enzyme's active site. Molar refractivity and molecular volume are common examples. dergipark.org.tr

Hydrophobic Descriptors: These measure the molecule's affinity for nonpolar environments. The octanol-water partition coefficient (logP) is the most widely used hydrophobic descriptor. dergipark.org.tr

Topological Descriptors: These are numerical representations of molecular branching and connectivity.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation relating the descriptors to the observed reactivity. researchgate.netresearchgate.net

For more complex relationships, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.gov These methods generate 3D fields around aligned molecules to represent their steric and electrostatic properties, providing a more detailed picture of how these features influence reactivity. nih.gov The resulting 3D contour maps can guide the synthesis of new derivatives with enhanced reactivity by indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable. nih.gov QSAR models for quinoline derivatives have been successfully developed to explain and predict activities ranging from antitubercular to antifungal effects, which are direct consequences of their chemical reactivity with biological targets. nih.govconicet.gov.ar

The table below lists common molecular descriptors used in QSAR studies to model the reactivity of quinoline derivatives.

| Descriptor Class | Example Descriptor | Information Provided Related to Reactivity |

| Electronic | HOMO/LUMO Energy | Relates to the ability to donate or accept electrons in a chemical reaction. dergipark.org.tr |

| Dipole Moment | Measures the overall polarity of the molecule, influencing interactions in polar environments. dergipark.org.tr | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the molecule's lipophilicity, affecting its ability to cross cell membranes and interact with nonpolar targets. dergipark.org.tr |

| Global Reactivity | Electronegativity (χ) | A measure of the molecule's ability to attract electrons. dergipark.org.tr |

| Chemical Hardness (η) | Represents resistance to change in electron distribution; related to the HOMO-LUMO gap. dergipark.org.tr | |

| Steric / Shape | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. dergipark.org.tr |

| Molecular Volume | Describes the space occupied by the molecule, which is critical for steric hindrance in reactions. dergipark.org.tr |

Advanced Topics in Medicinal Chemistry: Design and Development of 3 Bromo 6 Fluoroquinoline Based Therapeutics

Development of Antimicrobial Agents

The quest for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. mdpi.com The 3-bromo-6-fluoroquinoline scaffold represents a promising starting point for the development of novel antimicrobial compounds.

Antibacterial Activity and Mechanisms of Action (e.g., DNA Gyrase and Topoisomerase IV Inhibition)

Fluoroquinolones, a well-established class of antibacterial agents, exert their effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. researchgate.netresearchgate.net These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death. researchgate.net The this compound structure shares features with fluoroquinolones, suggesting a similar mechanism of action.

The antibacterial activity of quinoline (B57606) derivatives is influenced by the nature and position of substituents on the quinoline ring. The fluorine atom at the 6-position is a key feature of many potent fluoroquinolone antibiotics, contributing to their broad-spectrum activity. nih.gov The bromine atom at the 3-position can further enhance the compound's interaction with the target enzymes. While direct studies on this compound are limited, research on related compounds provides valuable insights. For instance, certain bromo-substituted quinolines have demonstrated significant antibacterial properties. smolecule.com

The proposed mechanism of action for this compound-based antibacterial agents involves the formation of a stable ternary complex with DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme on the DNA, leading to double-strand DNA breaks and ultimately cell death. nih.gov The bromine and fluorine substituents can influence the binding affinity and specificity of the compound to these target proteins.

Table 1: Antibacterial Activity of a Related Fluoroquinolone Compound (Ciprofloxacin)

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.25 - 1.0 |

| Escherichia coli | 0.015 - 0.12 |

| Pseudomonas aeruginosa | 0.25 - 1.0 |

| Streptococcus pneumoniae | 0.5 - 2.0 |

| Data is illustrative for a well-known fluoroquinolone and not specific to this compound. |

Antifungal Activity and Inhibition Mechanisms

In addition to antibacterial activity, quinoline derivatives have also been investigated for their antifungal properties. researchgate.netnih.gov The this compound scaffold holds potential for the development of novel antifungal agents. The precise mechanisms of antifungal action for quinoline derivatives are still under investigation but may involve the inhibition of fungal-specific enzymes or disruption of cell membrane integrity.

Studies on other bromo- and fluoro-substituted quinolines have shown activity against various fungal species, including Aspergillus niger and Candida albicans. smolecule.comresearchgate.net The lipophilicity and electronic properties conferred by the halogen substituents can facilitate the compound's penetration into fungal cells and interaction with intracellular targets. Further research is needed to fully elucidate the antifungal potential and specific mechanisms of action of this compound derivatives.

Exploration as Antineoplastic Agents and Cytotoxicity Studies

The search for novel anticancer drugs is a major focus of medicinal chemistry. Fluoroquinolone derivatives have demonstrated cytotoxic activity against various cancer cell lines, suggesting a potential for their repurposing as antineoplastic agents. nih.gov The this compound core can serve as a template for designing new cytotoxic compounds.

The anticancer mechanism of quinoline derivatives is often linked to the inhibition of human topoisomerase II, an enzyme with structural similarities to bacterial DNA gyrase and topoisomerase IV. nih.gov By stabilizing the topoisomerase II-DNA cleavage complex, these compounds can induce DNA damage and trigger apoptosis in cancer cells. The presence of bromine and fluorine on the quinoline ring can enhance the cytotoxicity of these compounds. For example, certain fluoroquinolone analogs have shown potent activity against breast and lung cancer cell lines. nih.gov

Table 2: Cytotoxicity of a Fluoroquinolone Analog (LVX derivative 17h) Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 1.69 |

| A549 | Lung Cancer | 2.62 |

| SKOV3 | Ovarian Cancer | 1.92 |

| Data from a study on levofloxacin (B1675101) (LVX) derivatives, not this compound. nih.gov |

Research into Antiviral Properties

Quinoline derivatives have also been explored for their antiviral activity. nih.govresearchgate.net While direct studies on the antiviral properties of this compound are not widely available, the general quinoline scaffold has shown promise against a range of viruses. The mechanism of antiviral action can vary depending on the virus and the specific quinoline derivative, but may involve the inhibition of viral enzymes such as polymerases or interference with viral entry into host cells.

For example, some quinoline derivatives have been investigated for their activity against hepatitis B virus and human immunodeficiency virus (HIV). smolecule.com The development of this compound-based antiviral agents would require extensive screening and mechanistic studies to identify compounds with potent and selective activity.

Enzyme Inhibitor Design and Molecular Target Interactions

The this compound scaffold is an attractive starting point for the design of specific enzyme inhibitors. As discussed, DNA gyrase, topoisomerase IV, and human topoisomerase II are key molecular targets for quinoline-based compounds. researchgate.netresearchgate.netnih.gov The design of potent and selective inhibitors requires a deep understanding of the interactions between the small molecule and the enzyme's binding site.

Pharmacophore Identification and Lead Optimization in Drug Discovery

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential structural features required for biological activity. mdpi.com For quinoline-based therapeutics, the pharmacophore typically includes a planar aromatic system, a hydrogen bond acceptor (the quinoline nitrogen), and various substituents that modulate the compound's properties. The this compound structure can be used as a core fragment in pharmacophore-based virtual screening to identify new lead compounds.

Once a lead compound is identified, lead optimization is carried out to improve its potency, selectivity, and pharmacokinetic properties. mdpi.com For this compound-based leads, this process could involve the synthesis of a library of analogs with different substituents at various positions of the quinoline ring. Structure-activity relationship (SAR) studies would then be performed to determine the impact of these modifications on the compound's biological activity. This iterative process of design, synthesis, and testing is essential for the development of a successful drug candidate.

Strategies for Overcoming Antimicrobial Resistance

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents that can effectively combat resistant pathogens. The quinolone class of antibiotics, particularly the fluoroquinolones, has been a cornerstone in treating bacterial infections by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govmdpi.com However, their extensive use has led to the emergence of resistant strains, primarily through mutations in the target enzymes and increased expression of efflux pumps that expel the drugs from the bacterial cell. nih.govnih.gov In this context, the strategic design of new quinolone derivatives, such as those based on the this compound scaffold, represents a promising avenue to surmount these resistance mechanisms.

The core principle behind developing new fluoroquinolones is to create molecules that can either evade existing resistance mechanisms or inhibit them directly. The unique substitution pattern of this compound, featuring a bromine atom at the C-3 position and a fluorine atom at the C-6 position, offers several strategic advantages in the design of next-generation antimicrobial agents.

One of the primary mechanisms of resistance to fluoroquinolones is the alteration of the drug's target enzymes, DNA gyrase and topoisomerase IV, through mutations in the quinolone resistance-determining region (QRDR). researchgate.net These mutations reduce the binding affinity of the antibiotic to the enzyme-DNA complex. The introduction of a bulky substituent, such as a bromine atom at the C-3 position of the quinolone ring, can introduce new interactions with the enzyme or sterically hinder the conformational changes that confer resistance. Research on related quinolone hybrids has shown that modifications at the C-3 position can lead to compounds with potent activity against multidrug-resistant strains. nih.gov For instance, the synthesis of 3-heteroaryl fluoroquinolone hybrids has yielded compounds with significant antibacterial activity against resistant pathogens. nih.gov

Another critical strategy to combat resistance is the inhibition of efflux pumps. nih.gov These membrane proteins actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets at effective concentrations. Overexpression of efflux pumps is a common resistance mechanism in Gram-negative bacteria. nih.gov Small molecules that can inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the efficacy of existing antibiotics. The lipophilic nature of the this compound scaffold could be exploited to design derivatives that act as EPIs. The bromine and fluorine substituents can enhance the molecule's ability to interact with the hydrophobic pockets of efflux pump proteins. While direct studies on this compound as an EPI are limited, research on other indole (B1671886) derivatives has demonstrated the potential of bromo-substituted compounds to inhibit bacterial efflux pumps. google.com Combination therapy, where a fluoroquinolone is co-administered with an EPI like phenylalanine-arginine β-naphthylamide (PAβN), has been shown to be effective in preventing the evolution of high-level resistance. nih.gov